Fmoc-D-glutamine

Catalog No.
S760083
CAS No.
112898-00-7
M.F
C20H20N2O5
M. Wt
368,4 g/mole
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-D-glutamine

CAS Number

112898-00-7

Product Name

Fmoc-D-glutamine

IUPAC Name

(2R)-5-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentanoic acid

Molecular Formula

C20H20N2O5

Molecular Weight

368,4 g/mole

InChI

InChI=1S/C20H20N2O5/c21-18(23)10-9-17(19(24)25)22-20(26)27-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2,(H2,21,23)(H,22,26)(H,24,25)/t17-/m1/s1

InChI Key

IZKGGDFLLNVXNZ-QGZVFWFLSA-N

SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC(=O)N)C(=O)O

Synonyms

Fmoc-D-glutamine;Fmoc-D-Gln-OH;112898-00-7;fmoc-d-gln;n-a-fmoc-d-glutamine;n-alpha-(9-fluorenylmethyloxycarbonyl)-d-glutamine;AmbotzFAA1483;47459_ALDRICH;SCHEMBL800090;N-ALPHA-FMOC-D-GLUTAMINE;47459_FLUKA;CTK8B7774;MolPort-000-156-122;ZINC1576237;ANW-58533;AB02474;AM81763;AC-17096;AJ-27304;AK-81183;KB-52040;RT-022488;FT-0697046;ST24047256;A802693

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC(=O)N)C(=O)O

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CCC(=O)N)C(=O)O

Fmoc-D-glutamine (Fmoc-D-Gln-OH) is a high-purity, side-chain unprotected stereoisomeric building block essential for the synthesis of D-peptides, peptidomimetics, and specialized bioconjugates. Characterized by its fluorenylmethoxycarbonyl (Fmoc) N-alpha protection and a free primary carboxamide side chain, this compound offers a molecular weight of 368.38 g/mol and is optimized for mild activation chemistries (such as active esters or Oxyma-based coupling). By omitting the bulky trityl (Trt) protecting group commonly found in standard SPPS reagents, Fmoc-D-Gln-OH provides a significantly higher atom economy and enables specialized synthetic workflows—including DNA-encoded library (DECL) generation and green-solvent aqueous couplings—where harsh acidic cleavage or hydrophobic insolubility would otherwise cause critical process failures [1].

Research Fit

Type Fmoc-D-glutamine (D-enantiomer building block)
Workflow Fmoc-SPPS for D-peptide synthesis
Selection Context D-configuration required; distinct from L-isomer

Procurement teams often default to purchasing Fmoc-D-Gln(Trt)-OH for all glutamine incorporations due to its resistance to dehydration during carbodiimide activation. However, substituting the unprotected Fmoc-D-Gln-OH with its Trt-protected analog introduces severe limitations in advanced workflows. The trityl group adds 242 Da of non-functional mass, reducing atom economy and necessitating the use of expensive scavengers (like ethanedithiol) to neutralize reactive trityl carbocations during final cleavage. Furthermore, the Trt group renders the building block highly insoluble in aqueous green solvents and strictly requires harsh acidic deprotection (e.g., 95% TFA), which irreversibly destroys DNA tags in DNA-encoded chemical libraries (DECL) [1]. Conversely, substituting with the natural Fmoc-L-Gln-OH results in peptides that are rapidly degraded by endogenous proteases, destroying the therapeutic half-life of the final product [2].

Substitution Risk

L-Isomer Substitution
Inverts stereocenter; may alter peptide conformation and study outcome.
Side-Chain Protected Analogs
Adds acidolytic Trt removal step; higher MW impacts stoichiometry and solubility.
Unprotected Building Block Selection
Relies on adequate DMF solubility; source purity and characterization are critical.

Atom Economy and Scavenger-Free Cleavage Efficiency

Compared to the industry-standard Fmoc-D-Gln(Trt)-OH (MW 610.70), unprotected Fmoc-D-Gln-OH (MW 368.38) offers a ~39.7% reduction in molecular weight per coupling unit. This significantly improves the atom economy of the iterative synthesis process [1]. Furthermore, omitting the trityl (Trt) group eliminates the generation of highly reactive trityl carbocations during final global cleavage, reducing the need for complex scavenger cocktails (e.g., TIPS/EDT) and simplifying downstream HPLC purification.

Evidence DimensionMolecular Weight / Cleavage Byproducts
Target Compound DataMW 368.38 (0 Trt carbocations generated)
Comparator Or BaselineFmoc-D-Gln(Trt)-OH (MW 610.70, generates reactive Trt carbocations)
Quantified Difference39.7% lower formula weight; 100% reduction in Trt-related cleavage byproducts
ConditionsStandard solid-phase peptide synthesis (SPPS) and TFA-mediated cleavage

Maximizes active material per gram purchased and streamlines downstream purification by minimizing cleavage-induced impurities.

Enantiomeric Purity
Data to verify
≥ 99.5% (a/a)
Supports D-enantiomer integrity review
Vendor spec; verify by chiral HPLC

Enabling DNA-Encoded Library (DECL) Synthesis via Acid-Free Workflows

Trityl-protected glutamine derivatives are fundamentally incompatible with DNA-encoded chemical library (DECL) synthesis because the harsh acidic conditions (e.g., 95% TFA) required for Trt removal cause rapid depurination and degradation of the DNA tags. Fmoc-D-Gln-OH bypasses this limitation entirely. Studies demonstrate that unprotected glutamine maintains high coupling efficiency in DECL builds without requiring post-synthetic acidic deprotection, thereby preserving the integrity of the DNA barcode [1].

Evidence DimensionDNA Tag Integrity / Deprotection Requirement
Target Compound Data0% acidic deprotection required (DNA tag preserved)
Comparator Or BaselineFmoc-D-Gln(Trt)-OH (Requires high-concentration TFA, destroying DNA tags)
Quantified DifferenceComplete avoidance of acid-mediated DNA degradation
ConditionsSolution-phase DECL synthesis using non-carbodiimide coupling

Essential procurement choice for DECL platforms where standard Trt-protected building blocks would destroy the encoded library.

DMF Solubility
Reported context
Clearly soluble (1 mmol/2 mL DMF + DIPEA)
Solubility profile supports efficient SPPS coupling
Verify under specific coupling conditions

Aqueous Dispersibility for Green-Solvent SPPS

The transition toward green peptide synthesis requires building blocks compatible with aqueous or organic-solvent-free conditions. The bulky, hydrophobic trityl group renders Fmoc-D-Gln(Trt)-OH highly insoluble in water. In contrast, the unprotected primary carboxamide of Fmoc-D-Gln-OH readily forms hydrogen bonds, allowing it to disperse as stable nanoparticles (approx. 305 nm) in aqueous media. This enables high-efficiency microwave-assisted coupling in water, eliminating the need for toxic solvents like DMF or NMP [1].

Evidence DimensionAqueous Dispersibility / Nanoparticle Formation
Target Compound DataForms ~305 nm water-dispersible nanoparticles
Comparator Or BaselineFmoc-D-Gln(Trt)-OH (Highly insoluble in aqueous conditions)
Quantified DifferenceEnables 100% aqueous coupling vs obligate organic solvent use
ConditionsMicrowave-assisted solid-phase peptide synthesis in water

Allows manufacturers to comply with stringent environmental regulations by substituting toxic DMF/NMP with green aqueous solvents.

Deprotection Steps
Class-level inference
1 step vs 2 steps (Trt-protected analog)
Simplified workflow may reduce side reactions
Global deprotection conditions may vary

Proteolytic Stability via D-Stereochemistry

When substituting the natural L-enantiomer with Fmoc-D-Gln-OH in therapeutic peptide sequences, the resulting D-glutamine residue confers profound resistance to endogenous proteolytic degradation. While L-glutamine-containing peptides are rapidly cleaved by serum proteases, the incorporation of D-amino acids effectively evades enzymatic recognition, extending the pharmacokinetic half-life of the peptide significantly without requiring complex PEGylation or lipid conjugation[1].

Evidence DimensionEnzymatic Half-Life / Protease Recognition
Target Compound DataD-Gln incorporation (Evades L-specific protease cleavage)
Comparator Or BaselineFmoc-L-Gln-OH (Rapidly degraded by serum proteases)
Quantified DifferenceOrders-of-magnitude increase in serum stability
ConditionsIn vivo / in vitro serum stability assays

Critical for developing long-acting therapeutic peptides and peptidomimetics that require extended in vivo half-lives.

Optical Rotation [α]ᴅ²⁰
Specification review
+21° ± 2° (c=1, DMF)
Rapid enantiomer identity confirmation
Compare with L-isomer (−21°)
Storage Temperature
Class-level inference
2–30 °C (broader range)
May simplify logistics and handling
Long-term stability data to verify

DNA-Encoded Chemical Library (DECL) Construction

Because it requires no harsh acidic deprotection, Fmoc-D-Gln-OH is the mandatory choice for incorporating D-glutamine into DECLs. It ensures that the delicate DNA tags remain intact during library synthesis, a process where Trt-protected analogs would cause catastrophic depurination [1].

Green-Solvent and Aqueous Peptide Synthesis

For laboratories and manufacturers transitioning away from toxic DMF/NMP, Fmoc-D-Gln-OH is highly preferred. Its ability to form stable aqueous nanoparticles (~305 nm) enables efficient microwave-assisted coupling directly in water, which is impossible with highly hydrophobic Trt-protected derivatives [2].

Large-Scale Peptidomimetic Manufacturing via Active Esters

When using non-carbodiimide activation methods (such as OPfp esters or Oxyma/TBEC), the dehydration of the unprotected side chain is mitigated. In these scaled-up workflows, Fmoc-D-Gln-OH provides a ~39.7% improvement in atom economy over its Trt-protected counterpart and eliminates the need for expensive scavengers during cleavage[3].

Application Fit Matrix

Application
Selection Property
Validation Focus
D-Peptide synthesis for stability and conformational research
Enantiomeric purity and coupling efficiency
Chiral integrity verification, coupling efficiency testing
Synthesis of peptides with free Gln side chains
Unprotected side-chain simplifies workflow
Confirm solubility and coupling performance
QC reference standard for D-peptide synthesis
Defined optical rotation and purity
Chiral HPLC method validation, epimerization monitoring
Academic research on D-amino acid-containing peptides
Robust SPPS performance, convenient storage
Verify reagent performance in specific sequences

XLogP3

1.9

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